![molecular formula C25H25FN4O2S B2826497 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1261021-49-1](/img/structure/B2826497.png)
2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
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Description
2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25FN4O2S and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on related compounds have focused on crystal structure analysis, revealing how different substituents and functional groups affect molecular conformation and stability. For example, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides demonstrated folded conformations stabilized by intramolecular hydrogen bonds, which could be relevant for understanding the structural characteristics and interactions of the subject compound within biological systems (Subasri et al., 2016).
Antiviral Research
Compounds with similar pyrimidine structures have been synthesized and analyzed for their antiviral properties, especially in the context of COVID-19. Investigations into these compounds' molecular structure, drug-likeness, and potential for SARS-CoV-2 protein interaction suggest that similar compounds could be promising candidates for antiviral drug development (Mary et al., 2020).
Radiolabeling for Imaging
Related pyrazolo[1,5-a]pyrimidineacetamides have been developed as selective ligands for imaging translocator proteins with PET, highlighting the potential use of similar compounds in diagnostic imaging and molecular biology research (Dollé et al., 2008).
Dual Inhibition of Enzymatic Targets
Research into thieno[2,3-d]pyrimidine derivatives has explored their potential as dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, indicating a possible avenue for cancer therapy research utilizing compounds with similar structural features (Gangjee et al., 2008).
Antimicrobial Activity
The synthesis and evaluation of novel heterocyclic compounds incorporating pyrimidine structures have been linked to antimicrobial activity, suggesting that compounds with similar structures could be valuable in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antitumor Activity
Investigations into thieno[3,2-d]pyrimidine derivatives have shown significant antitumor activities across various cancer cell lines, indicating the potential for compounds with similar structures in cancer research and therapy (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2S/c1-3-4-12-30-24(32)23-22(19(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-20-13-18(26)11-10-16(20)2/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHACTKDBQNKUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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